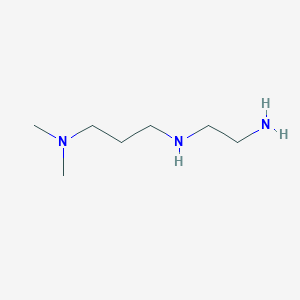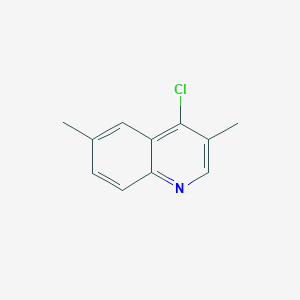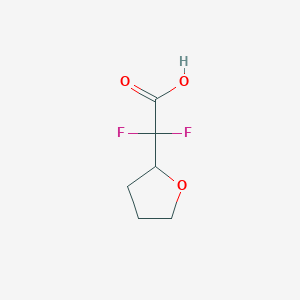
2-(3-Bromo-4-fluorophenyl)-2-(methylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-fluorophényl)-2-(méthylamino)acétamide : est un composé organique synthétique ayant la formule structurale suivante :
CH3CONHCH3NBrF
Il contient un groupe acétamide substitué (CH₃CONH) attaché à un cycle phényle avec des substituants brome et fluor. Le groupe méthylamino (CH₃NH) renforce encore ses propriétés chimiques.
Méthodes De Préparation
a. Voies de synthèse : Plusieurs voies de synthèse existent pour la préparation de ce composé. Une méthode courante implique la réaction de la 3-bromo-4-fluoroaniline avec la méthylamine, suivie d'une acétylation. La séquence des réactions peut être résumée comme suit :
Amination : La 3-bromo-4-fluoroaniline réagit avec la méthylamine pour former le dérivé d'aniline correspondant.
Acétylation : Le dérivé d'aniline résultant subit une acétylation à l'aide d'anhydride acétique ou de chlorure d'acétyle pour produire du 2-(3-bromo-4-fluorophényl)-2-(méthylamino)acétamide.
b. Production industrielle : Bien que la synthèse à l'échelle du laboratoire soit faisable, la production industrielle implique généralement des processus optimisés pour obtenir des rendements plus élevés. Ces méthodes peuvent utiliser des réacteurs à écoulement continu, une synthèse en phase solide ou d'autres techniques efficaces.
Analyse Des Réactions Chimiques
a. Réactivité :
Oxydation : Le composé peut subir des réactions d'oxydation, conduisant potentiellement à la formation de divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent produire des amines correspondantes ou d'autres dérivés réduits.
Substitution : Les substituants brome et fluor le rendent sensible aux réactions de substitution nucléophile.
Amination : La méthylamine (CH₃NH₂) est utilisée comme agent aminant.
Acétylation : L'anhydride acétique (CH₃CO)₂O ou le chlorure d'acétyle (CH₃COCl) sert de réactif acétylant.
c. Produits majeurs : Le produit principal est le 2-(3-bromo-4-fluorophényl)-2-(méthylamino)acétamide lui-même. En contrôlant les conditions de réaction, des régioisomères ou d'autres sous-produits peuvent également se former.
4. Applications de la recherche scientifique
Ce composé trouve des applications dans divers domaines :
Chimie médicinale : Les chercheurs explorent son potentiel en tant que candidat médicament en raison de sa structure unique et de son activité biologique potentielle.
Développement de pesticides : Le cycle phényle et les substituants halogénés le rendent pertinent pour la conception d'agrochimiques.
Science des matériaux : Il peut servir de brique de construction pour les matériaux fonctionnels.
5. Mécanisme d'action
Le mécanisme d'action exact reste un domaine de recherche actif. Ses effets impliquent probablement des interactions avec des cibles moléculaires ou des voies spécifiques, influençant les processus cellulaires.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Pesticide Development: The phenyl ring and halogen substituents make it relevant for designing agrochemicals.
Material Science: It may serve as a building block for functional materials.
Mécanisme D'action
The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Bien qu'il n'y ait pas d'analogues directs, des composés ayant des cycles phényle substitués par des halogènes et des fonctionnalités amide sont pertinents. Des exemples incluent le 2-(4-fluorophényl)acétamide et le 2-(3-bromophényl)acétamide.
Propriétés
Formule moléculaire |
C9H10BrFN2O |
|---|---|
Poids moléculaire |
261.09 g/mol |
Nom IUPAC |
2-(3-bromo-4-fluorophenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H10BrFN2O/c1-13-8(9(12)14)5-2-3-7(11)6(10)4-5/h2-4,8,13H,1H3,(H2,12,14) |
Clé InChI |
DXELBIYXRPQAIU-UHFFFAOYSA-N |
SMILES canonique |
CNC(C1=CC(=C(C=C1)F)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate](/img/structure/B12122349.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12122356.png)
![3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12122365.png)
![N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12122369.png)




![2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B12122408.png)
![(4E)-5-(3-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12122412.png)
![4,8-dimethyl-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B12122422.png)
![1H-1,2,4-Triazol-3-amine, 5-[[(4-methylphenyl)methyl]sulfonyl]-](/img/structure/B12122429.png)
